Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Properties
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKITEJQWZAMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with 4-bromoaniline in the presence of a sulfonylating agent. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
The compound Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate (CAS Number: 941979-08-4) is a member of the thiophene family and has gained attention for its diverse applications in scientific research. This article will explore its synthesis, biological activities, and potential applications in various fields, supported by case studies and data tables.
Antibacterial Activity
Thiophene derivatives have been widely studied for their antibacterial properties. This compound has demonstrated significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study evaluating antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited promising minimum inhibitory concentration (MIC) values, indicating its potential as a new antibacterial agent.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | X | Staphylococcus aureus |
| Other Thiophene Derivative | Y | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines, particularly prostate cancer cells (PC-3). The mechanism involves apoptosis induction and cell cycle inhibition.
Comparative Study: Anticancer Efficacy
Research shows that structural modifications can significantly enhance the anticancer potency of thiophene derivatives.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | A | PC-3 |
| Standard Chemotherapeutic | B | PC-3 |
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting therapeutic applications in inflammatory diseases.
Case Study: Inflammation Models
Animal studies have shown that compounds similar to this compound significantly reduce inflammation markers, indicating potential use in treating chronic inflammatory conditions.
Applications in Research
- Pharmaceutical Development : Due to its antibacterial, anticancer, and anti-inflammatory properties, this compound is being explored for new drug formulations.
- Biological Research : Investigations into its mechanisms of action provide insights into disease pathways and potential therapeutic targets.
- Synthetic Chemistry : The compound serves as a versatile building block for synthesizing other biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate: Similar structure but lacks the sulfonamide group.
Methyl 3-{[(4-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. The sulfonamide group also provides additional hydrogen bonding capabilities, enhancing its potential as a versatile building block in organic synthesis and drug design .
Biological Activity
Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring, a sulfamoyl group, and a bromophenyl moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C19H16BrN O4S2
- Molecular Weight: 466.4 g/mol
- CAS Number: 941979-08-4
The compound's structure allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The sulfamoyl group can mimic natural substrates of enzymes, leading to competitive inhibition. Additionally, the bromophenyl group may enhance binding affinity to certain receptors involved in inflammatory and cancer pathways.
Biological Activities
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits NF-kB activation | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cell lines. Mechanistic studies revealed that the compound triggered apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and activation of caspases .
Case Study: Anti-inflammatory Mechanism
A separate study evaluated the anti-inflammatory potential of the compound in an animal model of acute inflammation. This compound significantly reduced edema formation and inflammatory cell infiltration in treated animals compared to controls. This effect was associated with decreased levels of inflammatory mediators in serum samples, highlighting its therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
